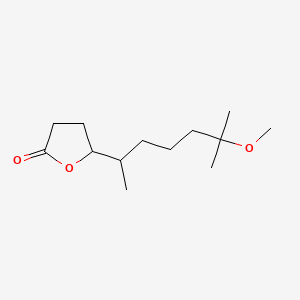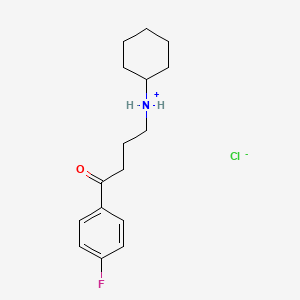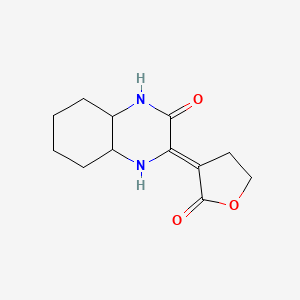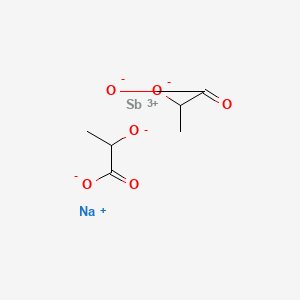
Sodium antimony lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium antimony lactate is a chemical compound that combines sodium, antimony, and lactate ions. It is known for its applications in various fields, including medicine, industry, and scientific research. The compound is typically used for its unique properties, such as its ability to act as a catalyst and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium antimony lactate can be synthesized through the reaction of antimony trioxide with lactic acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony trioxide with lactic acid and sodium hydroxide in large reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium antimony lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation states of antimony.
Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony pentoxide and other antimony oxides.
Reduction: Lower oxidation states of antimony, such as antimony trioxide.
Substitution: Compounds with different ligands replacing the lactate ion.
Wissenschaftliche Forschungsanwendungen
Sodium antimony lactate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological effects, including its role in enzyme inhibition and interaction with biological molecules.
Medicine: this compound has been explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: It is used in the production of flame retardants, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium antimony lactate involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, it can interact with cellular components, leading to changes in cell function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium lactate: A compound with similar lactate ions but without the antimony component.
Antimony trioxide: A related antimony compound used in similar applications.
Lactic acid: The parent compound of the lactate ion.
Uniqueness: Sodium antimony lactate is unique due to its combination of sodium, antimony, and lactate ions, which imparts distinct chemical and biological properties. Unlike sodium lactate, it has the added functionality of antimony, making it useful in specific industrial and medical applications.
Eigenschaften
CAS-Nummer |
68083-87-4 |
|---|---|
Molekularformel |
C6H8NaO6Sb |
Molekulargewicht |
320.87 g/mol |
IUPAC-Name |
sodium;antimony(3+);2-oxidopropanoate |
InChI |
InChI=1S/2C3H5O3.Na.Sb/c2*1-2(4)3(5)6;;/h2*2H,1H3,(H,5,6);;/q2*-1;+1;+3/p-2 |
InChI-Schlüssel |
SGZLDJXNIGOLOV-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


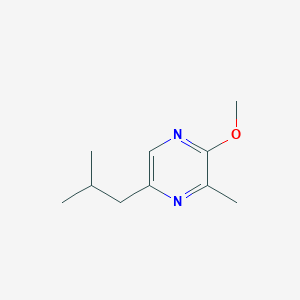

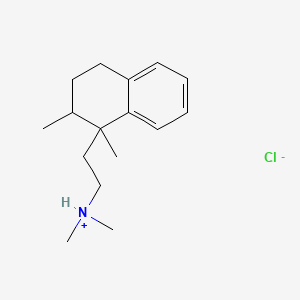
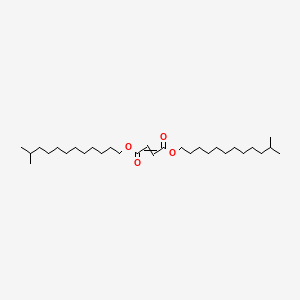
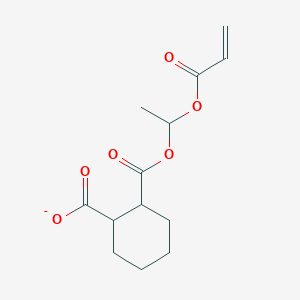
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
